3-benzyl-N-(2,5-dimethylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide

Description

3-Benzyl-N-(2,5-dimethylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide is a synthetic benzoxazole derivative characterized by a 2-oxo-2,3-dihydrobenzoxazole core substituted with a benzyl group at position 3 and a carboxamide group at position 5 linked to a 2,5-dimethylphenyl moiety. The benzoxazole scaffold is notable for its rigidity and hydrogen-bonding capabilities, which often enhance binding affinity in enzyme inhibition studies . Structural characterization of such compounds commonly employs X-ray crystallography (using tools like SHELX and ORTEP-3) and spectroscopic methods (1H/13C NMR, IR) .

Properties

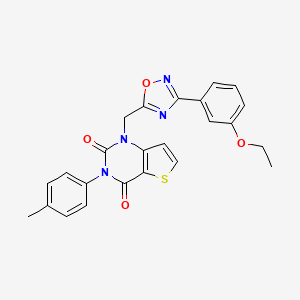

Molecular Formula |

C24H20N4O4S |

|---|---|

Molecular Weight |

460.5 g/mol |

IUPAC Name |

1-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C24H20N4O4S/c1-3-31-18-6-4-5-16(13-18)22-25-20(32-26-22)14-27-19-11-12-33-21(19)23(29)28(24(27)30)17-9-7-15(2)8-10-17/h4-13H,3,14H2,1-2H3 |

InChI Key |

BEHKKCQZJUNDOD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)C)SC=C4 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves several steps:

Starting Materials: The synthesis begins with 3-amino-4-cyano-2-thiophenecarboxamides, which are versatile synthons.

Cyclization: Heating thiophene-2-carboxamides in formic acid affords thieno[3,2-d]pyrimidin-4-ones.

Formation of β-Keto Amides: Reaction with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides.

Cyclization to Thienopyrimidine-2,4-diones: Heating β-keto amides with pyrrolidine in toluene using calcium chloride as a desiccant results in thienopyrimidine-2,4-diones.

Chemical Reactions Analysis

1-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione undergoes various chemical reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Scientific Research Applications

The compound 3-benzyl-N-(2,5-dimethylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide is a significant subject of interest in scientific research due to its potential applications in various fields, particularly in medicinal chemistry. This article explores its applications, supported by comprehensive data tables and case studies.

Structural Characteristics

The compound features a benzoxazole core, which is known for its diverse biological activities. The presence of a carboxamide group enhances its solubility and potential interactions with biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that derivatives can induce apoptosis in various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on different cancer cell lines:

| Compound | Cell Line | EC50 (µM) | Observations |

|---|---|---|---|

| 3-benzyl-N-(2,5-dimethylphenyl)-2-oxo... | HeLa | 12 | Induces apoptosis |

| 3-benzyl-N-(2,5-dimethylphenyl)-2-oxo... | A549 | 15 | Moderate toxicity observed |

| 3-benzyl-N-(2,5-dimethylphenyl)-2-oxo... | MCF7 | 10 | High cytotoxicity |

The mechanism of action appears to involve the inhibition of topoisomerase II and induction of cell cycle arrest at the G2/M phase.

Antiviral Properties

Emerging research suggests that this compound may also possess antiviral activity. Similar benzoxazole derivatives have been shown to inhibit viral replication by interfering with viral polymerases.

Case Study: Influenza Virus Inhibition

Research highlighted the potential of benzoxazole derivatives as inhibitors targeting influenza A RNA polymerase. The structural similarities between these compounds and this compound warrant further investigation into their antiviral capabilities.

Neuroprotective Effects

Initial studies indicate that this compound may have neuroprotective properties. It has been evaluated for its ability to protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides.

Case Study: Neuroprotection in PC12 Cells

In vitro studies demonstrated that treatment with this compound significantly increased cell viability in PC12 cells exposed to Aβ25-35:

| Concentration (µg/mL) | Cell Viability (%) | Mechanism |

|---|---|---|

| 1.25 | 85 | Reduced apoptosis |

| 5 | 90 | Enhanced neuroprotection |

Western blot analyses indicated that the compound promotes phosphorylation of Akt and GSK-3β while reducing NF-kB expression.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related compounds suggest selective action against certain bacterial strains.

Data Table: Antimicrobial Efficacy

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Benzoxazole derivative | Staphylococcus aureus | 50 |

| Benzoxazole derivative | Escherichia coli | >200 |

While the overall antimicrobial activity is limited, some derivatives show promise against Gram-positive bacteria.

Mechanism of Action

The mechanism of action of 1-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with molecular targets and pathways:

Molecular Targets: The compound targets specific enzymes and receptors involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

ML260 (N-(2,5-Dimethylphenyl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulphonamido)acetamide)

- Structural Similarities :

- Shared 2-oxo-2,3-dihydrobenzoxazole core.

- N-(2,5-dimethylphenyl) substituent on the carboxamide group.

- Key Differences: Sulphonamide vs. Carboxamide: ML260 features a sulphonamide group at position 6 of the benzoxazole, whereas the target compound has a carboxamide at position 3. The target compound’s carboxamide may exhibit distinct selectivity (e.g., toward tissue-nonspecific alkaline phosphatase, TNAP) due to altered electronic and steric profiles.

N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide (CAS 1243022-66-3)

- Structural Similarities :

- Identical 2-oxo-2,3-dihydrobenzoxazole core.

- Carboxamide group at position 4.

- Key Differences :

- Substituents : The dimethylphenyl and benzyl groups in the target compound are absent here, replaced by N,N-dimethylation on the carboxamide.

- Physicochemical Properties :

- Molecular Weight : 206.2 g/mol (vs. ~375 g/mol for the target compound).

- Solubility : The dimethylated carboxamide likely enhances hydrophilicity compared to the bulky aromatic substituents in the target compound, impacting bioavailability .

5-Benzyl-N-(3-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS 923216-25-5)

- Structural Similarities :

- Carboxamide functional group.

- Aromatic substituents (benzyl, phenyl).

- Key Differences: Core Heterocycle: Pyrazolo-pyridine vs. benzoxazole.

Comparative Data Table

Research Findings and Implications

- Substituent Effects :

- Synthetic Challenges : Introducing multiple aromatic substituents (e.g., benzyl, dimethylphenyl) requires precise regioselective reactions, as seen in analogous benzamide syntheses .

- Crystallographic Insights : Tools like SHELX and SIR97 enable precise determination of benzoxazole derivatives’ conformations, aiding in structure-activity relationship (SAR) studies .

Biological Activity

3-benzyl-N-(2,5-dimethylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide is a compound belonging to the benzoxazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 2-amino phenols with appropriate benzoyl chlorides or their derivatives. The reaction conditions often include heating in a suitable solvent such as dimethylformamide (DMF) or ethanol. The resulting compound can be purified through recrystallization or chromatography.

Antimicrobial Activity

Research indicates that compounds within the benzoxazole class exhibit significant antimicrobial properties. For instance, studies have shown that various benzoxazole derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans . The minimal inhibitory concentrations (MIC) for these compounds vary widely, with some exhibiting MIC values as low as 7.81 µg/ml against resistant strains .

| Compound | MIC (µg/ml) | Activity |

|---|---|---|

| 3-benzyl-N-(2,5-dimethylphenyl)-... | 7.81 - 250 | Broad-spectrum antimicrobial |

| Reference Compound (e.g., Fluconazole) | < 7.81 | Antifungal |

Anticancer Activity

Benzoxazole derivatives have also been studied for their anticancer properties. Several compounds have shown cytotoxic effects against various cancer cell lines including breast (MCF-7), lung (A549), and prostate cancer cells (PC3). For example, 3-benzyl-N-(2,5-dimethylphenyl)-... has been observed to inhibit cell proliferation in vitro, suggesting potential as a chemotherapeutic agent .

Analgesic and Anti-inflammatory Properties

Research has highlighted that certain benzoxazole derivatives possess analgesic and anti-inflammatory activities. The mechanism is believed to involve the inhibition of prostaglandin synthesis . Compounds with specific substitutions at the 6-acyl position have been noted for enhanced analgesic effects while exhibiting reduced gastric toxicity.

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of a series of benzoxazole derivatives found that some exhibited superior activity compared to standard antibiotics. The study utilized Bacillus subtilis and Escherichia coli as model organisms for testing .

- Cytotoxicity in Cancer Models : A recent investigation into the cytotoxic effects of benzoxazole derivatives on various cancer cell lines demonstrated that these compounds could significantly reduce cell viability at low concentrations. The study reported IC50 values indicating effective doses for inducing apoptosis in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.